
Cephradine
准备方法
合成路线和反应条件: 头孢拉定通过一系列化学反应合成。合成从 D-α-苯基甘氨酸的 Birch 还原开始,产生一个二烯。该中间体随后使用叔丁氧羰基叠氮化物进行 N-保护,并通过使用异丁基氯甲酸酯的混合酸酐法被活化以进行酰胺形成。 混合酸酐与 7-氨基脱乙酰氧基头孢菌素酸反应,在脱保护后得到头孢拉定 .
工业生产方法: 在工业环境中,头孢拉定使用类似的合成路线大量生产。 该过程涉及对反应条件(如温度、pH 值和溶剂组成)的精确控制,以确保最终产品的产率和纯度高 .
化学反应分析
反应类型: 头孢拉定会发生各种化学反应,包括:
氧化: 头孢拉定在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变头孢菌素环结构。
常见试剂和条件:
氧化: 在受控条件下使用过氧化氢或其他氧化剂。
还原: 使用硼氢化钠等还原剂。
取代: 在酸性或碱性条件下使用各种亲核试剂.
科学研究应用
Introduction to Cephradine
This compound is a first-generation cephalosporin antibiotic, primarily used for treating bacterial infections. It is effective against a range of Gram-positive and some Gram-negative bacteria, making it a valuable option in both human and veterinary medicine. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial growth and survival.
Clinical Applications
Surgical Prophylaxis
this compound is commonly administered intravenously for surgical prophylaxis to prevent postoperative infections. Its effectiveness in reducing infection rates during surgical procedures has been documented in several studies .
Treatment of Infections
this compound is prescribed for various infections, including:
- Respiratory Tract Infections: Effective against pathogens responsible for pneumonia and bronchitis.
- Urinary Tract Infections: Frequently used due to its efficacy against common uropathogens .
- Soft Tissue Infections: Utilized in treating skin and soft tissue infections, particularly those caused by susceptible strains of bacteria .
Veterinary Applications
In veterinary medicine, this compound is employed to treat bacterial infections in livestock and poultry. Its safety profile allows for its use in food-producing animals, where it helps manage respiratory and soft tissue infections effectively .
Innovative Formulations
Recent research has focused on enhancing the delivery and efficacy of this compound through novel formulations:
Electrospun Nanofibers
A study developed electrospun gelatin/polyvinyl alcohol nanofibers loaded with this compound for diabetic wound healing. This formulation showed promising results in enhancing drug delivery and improving wound healing outcomes due to its high surface area and controlled release properties .
Nanoparticle Formulations
Research has demonstrated that this compound-loaded silver and gold nanoparticles exhibit enhanced antibacterial activity compared to traditional formulations. These nanoparticles improve bioavailability and provide a novel approach to combat antibiotic resistance, particularly against strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans .
Pharmacological Studies
Pharmacological studies indicate that repeated administration of this compound does not adversely affect liver enzyme levels but may increase serum uric acid levels in certain animal models. This safety profile supports its continued use in both clinical and veterinary settings .
Comparative Efficacy Table
Application Area | Specific Use Cases | Efficacy Against |
---|---|---|
Clinical | Surgical prophylaxis | Reduces postoperative infections |
Respiratory tract infections | Effective against common pathogens | |
Urinary tract infections | Treats common uropathogens | |
Veterinary | Livestock and poultry infections | Manages respiratory and soft tissue infections |
Innovative Formulations | Electrospun nanofibers | Enhanced wound healing |
Nanoparticle formulations | Increased antibacterial activity |
Case Study 1: Surgical Prophylaxis
A clinical trial demonstrated that patients receiving this compound prior to surgery had a significantly lower incidence of postoperative infections compared to those who did not receive prophylactic antibiotics. This study underscores the importance of this compound in surgical settings.
Case Study 2: Diabetic Wound Healing
In a controlled study involving diabetic patients with chronic wounds, the application of this compound-loaded electrospun nanofibers resulted in faster healing times and reduced bacterial load compared to standard treatment protocols. This innovative approach highlights the potential for improved therapeutic strategies using this compound.
作用机制
头孢拉定通过与位于细菌细胞壁内部的特定青霉素结合蛋白 (PBP) 结合来发挥其作用。 这种结合抑制了细菌细胞壁合成的第三阶段和最后阶段,导致由细菌细胞壁自溶酶(如自溶素)介导的细胞裂解 . PBP 的抑制阻止了肽聚糖链的交联,这对于维持细菌细胞壁的结构完整性至关重要 .
相似化合物的比较
头孢拉定类似于其他第一代头孢菌素,如头孢氨苄和头孢羟氨苄。它具有一些独特的特性,使其与这些化合物区别开来:
类似化合物清单:
- 头孢氨苄
- 头孢羟氨苄
- 头孢唑林
- 头孢克洛
头孢拉定的独特功效、吸收和生物利用度的结合使其成为治疗细菌感染的宝贵抗生素。
生物活性
Cephradine is a first-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and associated adverse effects, supported by data tables and case studies.
This compound exerts its bactericidal effects primarily by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death, particularly affecting Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae , as well as some Gram-negative organisms like Escherichia coli and Klebsiella pneumoniae .
Pharmacokinetics
This compound is administered orally or intravenously, with a typical dose of 500 mg every 6 to 12 hours. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Cmax (peak plasma concentration) | 17.7 µg/ml |
Half-life | 0.6 hours |
Protein binding | 10-20% |
These values indicate a relatively short half-life, necessitating frequent dosing to maintain therapeutic levels in the bloodstream .
Clinical Efficacy
This compound has been evaluated in various clinical settings for its effectiveness against different bacterial infections. Notably, a study involving patients with chronic recurrent bacterial urinary tract infections reported that eight out of twenty-two patients remained infection-free for up to three months after treatment with this compound .
Case Studies
- This compound-Induced Toxic Epidermal Necrolysis : A case report documented a severe reaction (toxic epidermal necrolysis) in a 43-year-old male following this compound administration for cellulitis. The patient was treated successfully with Etanercept, highlighting the potential for severe dermatological reactions to this compound .
- Acquired Factor V Inhibitors : Another case involved a 71-year-old man who developed factor V inhibitors after a seven-day course of this compound for a urinary tract infection. This suggests that this compound can lead to significant hematological complications in some patients .
Antibacterial Spectrum
The antibacterial spectrum of this compound includes:
- Gram-positive Bacteria :
- Methicillin-susceptible Staphylococcus aureus
- Streptococcus pneumoniae
- Gram-negative Bacteria :
- Escherichia coli
- Klebsiella pneumoniae
- Proteus mirabilis
In vitro studies have shown that this compound effectively inhibits most strains of pneumococci and streptococci, although susceptibility among Enterobacteriaceae can vary significantly .
Safety Profile and Adverse Effects
While generally considered safe, this compound can cause various side effects, including:
属性
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLPVSKMFDYCOR-UEKVPHQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58456-86-3 (dihydrate), 57584-26-6 (cephradine salt/solvate), 68641-66-7 (cephradine salt/solvate), 75975-70-1 (monohydrate salt/solvate) | |
Record name | Cephradine [USAN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022785 | |
Record name | Cephradine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefradine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
No Data | |
Record name | CEPHRADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3216 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SPARINGLY SOL IN WATER; VERY SLIGHTLY SOL ALC; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 7.78e-01 g/L | |
Record name | Cefradine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01333 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHRADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3216 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cefradine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cefradine is a first generation cephalosporin antibiotic with a spectrum of activity similar to Cefalexin. Cefradine, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Cefradine interferes with an autolysin inhibitor., Cephalosporins and cephamycins inhibit bacterial cell wall synthesis in a manner similar to that of penicillin. /Cephalosporins/, The first generation cephalosporins ... have activity against gram positive bacteria and relatively modest activity against gram negative microorganisms. /Cephalosporins/ | |
Record name | Cefradine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01333 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHRADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3216 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE, CRYSTALLINE POWDER; POLYMORPHIC | |
CAS No. |
38821-53-3 | |
Record name | Cephradine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38821-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cephradine [USAN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefradine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01333 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephradine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefradine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHRADINE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YA6SX5S4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CEPHRADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3216 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cefradine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
Record name | Cefradine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01333 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefradine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefradine exert its antibacterial effect?
A1: Cefradine, a first-generation cephalosporin antibiotic, acts by inhibiting bacterial cell wall synthesis. [, , , ] It binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This disruption of the bacterial cell wall leads to cell lysis and bacterial death.
Q2: Does Cefradine affect human cells?
A2: Cefradine specifically targets bacterial PBPs, which are structurally different from the enzymes involved in human cell wall synthesis. [] This selective targeting makes Cefradine generally safe for use in humans.
Q3: What is the molecular formula and weight of Cefradine?
A3: Cefradine has the molecular formula C16H19N3O4S and a molecular weight of 349.4 g/mol.
Q4: How can Cefradine be identified spectroscopically?
A4: Cefradine can be identified using infrared spectrophotometry (IR). [] The IR spectrum of Cefradine capsules aligns with the reference standard and demonstrates characteristic absorption peaks.
Q5: Is Cefradine compatible with other intravenous solutions?
A5: Cefradine for injection, formulated with arginine, demonstrates better stability than formulations containing sodium carbonate when mixed with intravenous fluids like 0.9% sodium chloride, Ringer's solution, 5% dextrose injection, and sterile water for injections. []
Q6: What is the stability of Cefradine for injection when mixed with Banlangen injection or Polyinosinic-polycytidylic acid injection?
A6: Cefradine for injection remains stable for 8 hours when mixed with either Banlangen injection or Polyinosinic-polycytidylic acid injection at room temperature. [] No significant changes in appearance, pH, or Cefradine content were observed during this period.
Q7: How does the stability of Cefradine for injection formulated with arginine compare to that formulated with sodium carbonate?
A7: At room temperature, a 1% Cefradine-arginine formulation shows greater stability in various intravenous fluids compared to a 1% Cefradine-sodium carbonate formulation. [] The improved stability is attributed to the lower pH of the arginine-containing formulation.
Q8: What are the bioavailability characteristics of Cefradine dispersible tablets?
A9: Cefradine dispersible tablets exhibit bioequivalence whether dispersed in water or swallowed directly. [] The relative bioavailability of the two administration methods is 96.82%.
Q9: Are there differences in the dissolution profiles of Cefradine capsules from different manufacturers?
A11: While all tested Cefradine capsules from seven different manufacturers meet the Chinese Pharmacopoeia standards for dissolution, significant variations exist in dissolution parameters (a, b, Td, and T80). []
Q10: Can the bioavailability of Cefradine be improved?
A12: Ultrafine Cefradine, produced through a novel crystallization method using a High Gravity Reactor, exhibits improved dissolution properties and a narrower particle size distribution compared to conventional Cefradine. [] This leads to faster dissolution times for injections and enhanced stability for suspensions.
Q11: How does extracorporeal membrane oxygenation (ECMO) therapy impact Cefradine pharmacokinetics?
A14: ECMO therapy significantly increases the elimination half-life and apparent volume of distribution of Cefradine. [] This alteration is attributed to an ECMO-induced increase in the volume of distribution, highlighting the need for dosage adjustments in patients undergoing ECMO.
Q12: What analytical methods are commonly employed for the determination of Cefradine?
A15: Various analytical methods are utilized for Cefradine determination, including high-performance liquid chromatography (HPLC) [, , , , , , ], ultraviolet spectrophotometry (UV) [, , ], microbiological assays [], and synchronous fluorimetry. [] The choice of method depends on factors such as sensitivity, specificity, and the matrix being analyzed.
Q13: Can HPLC be used to identify impurities in Cefradine?
A16: Yes, HPLC coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) is a powerful technique for identifying impurities in Cefradine. [] This method successfully identified dihydrocefradine as an impurity, suggesting its introduction through intermediate impurities during the synthesis process.
Q14: What are the environmental impacts of Cefradine and its degradation products?
A17: While Cefradine itself might stimulate the growth of the algae Selenastrum capricornutum at certain concentrations, its degradation product 7-aminocephalosporanic acid (7-ACA) exhibits a higher toxicity profile. [] This highlights the importance of assessing the environmental impact of both parent compounds and their degradation products.
Q15: Can Cefradine be degraded using photocatalysis?
A18: Yes, Cefradine can be effectively degraded in water through photocatalytic oxidation using immobilized titanium dioxide (TiO2) catalysts in a continuous-flow reactor. [] This method holds promise for the removal of Cefradine from wastewater.
Q16: Does Cefradine administration affect the pharmacokinetics of Shuanghuanglian injection?
A19: Co-administration of Cefradine for injection does not significantly alter the pharmacokinetic parameters of chlorogenic acid, a key component of Shuanghuanglian injection. [] This suggests that Cefradine might not induce significant pharmacokinetic interactions with this herbal medicine.
Q17: What are the common adverse effects associated with Cefradine?
A17: This question delves into specific drug side effects, which falls outside the scope of this scientific Q&A. Consult a medical professional or refer to relevant drug information resources for detailed information on Cefradine's adverse effects.
Q18: Can Cefradine be formulated for targeted drug delivery?
A21: Cefradine can be intercalated into montmorillonite to create a composite with sustained-release properties. [] This formulation approach offers potential for targeted drug delivery and improved therapeutic outcomes.
Q19: How does Amoxicillin/clavulanate potassium compare to Cefradine in treating acute bacterial infections?
A22: Amoxicillin/clavulanate potassium demonstrates comparable efficacy and safety to Cefradine in treating acute bacterial infections. [] The choice between these antibiotics depends on factors such as the infecting organism's susceptibility profile and patient-specific considerations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。